3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid

Hydrogen bonding Drug-likeness Solubility

This fluorinated biphenyl amino acid building block features a 3-aminobenzoic acid core with a 2-fluoro-4-methylphenyl substituent at the 5-position. Unlike non-fluorinated analogs (e.g., CAS 129192-15-0) or positional isomers (e.g., CAS 1215206-33-9), its unique substitution pattern optimizes hydrogen-bond donor/acceptor profiles and electrostatic potential for protein-protein interaction and kinase inhibition programs. The amine handle supports parallel amide coupling for fragment-based screening libraries. Conforms to Rule of Three (MW 245.25, XLogP3 2.9, TPSA 63.3 Ų). Ideal for PD-1/PD-L1 small-molecule inhibitor SAR and AKR1C3 isoform selectivity studies.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 1261902-43-5
Cat. No. B6398029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid
CAS1261902-43-5
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)F
InChIInChI=1S/C14H12FNO2/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18)
InChIKeyOJWFXFZHWXXLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid (CAS 1261902-43-5): A Fluorinated Biphenyl Amino Acid Scaffold for Medicinal Chemistry


3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid (CAS 1261902-43-5) is a fluorinated biphenyl amino acid building block with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol [1]. The compound features a 3-aminobenzoic acid core substituted at the 5-position with a 2-fluoro-4-methylphenyl ring, creating a distinctive substitution pattern that differentiates it from positional isomers and other in-class biphenyl carboxylic acid analogs [1]. This scaffold is primarily employed as a synthetic intermediate in the preparation of pharmaceutical candidates, particularly in programs targeting protein-protein interactions and enzyme inhibition where the amino group serves as a key functional handle for amide bond formation, sulfonamide coupling, or diazotization chemistry .

Why Substituting 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid with Generic Analogs Undermines SAR Precision


In structure-activity relationship (SAR) campaigns, subtle differences in substitution pattern, electronic character, and hydrogen-bonding capacity can drastically alter target affinity and selectivity [1]. Broadly substituting 3-amino-5-(2-fluoro-4-methylphenyl)benzoic acid with a non-fluorinated analog (e.g., 3-amino-5-phenylbenzoic acid, CAS 129192-15-0 [2]) or a positional isomer (e.g., 3-(2-fluoro-4-methylphenyl)benzoic acid, CAS 1215206-33-9 [3]) eliminates the synergistic electronic effects of the ortho-fluoro and meta-amino substituents and alters the molecular topology. The specific arrangement of the amino and carboxylic acid groups on the central ring, combined with the fluoro-methyl substitution on the pendant phenyl, creates a unique hydrogen-bond donor/acceptor profile and a distinct electrostatic potential surface that generic analogs cannot replicate. The quantitative evidence below demonstrates that even structurally similar in-class compounds differ in calculable molecular properties that govern solubility, permeability, and target engagement.

Quantitative Differentiation of 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid from Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Relative to Non-Amino Biphenyl Analog

The target compound possesses two hydrogen bond donor (HBD) sites (amine and carboxylic acid), whereas the des-amino analog 2'-fluoro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-33-9) has only one (carboxylic acid) [1][2]. This doubling of HBD count enhances aqueous solubility potential and provides an additional anchor point for target binding when the amino group is retained in the final compound. The higher HBD count must be considered in the context of Lipinski's Rule of Five, where exceeding 5 HBDs is unfavorable; the target compound's value of 2 remains well within drug-like space while offering synthetic versatility absent in the des-amino comparator.

Hydrogen bonding Drug-likeness Solubility

Lipophilicity Modulation Evaluated via XLogP3 Compared to Non-Fluorinated and Chlorinated Analogs

Lipophilicity, measured by XLogP3, is a critical determinant of membrane permeability, metabolic stability, and promiscuous binding. The target compound (XLogP3 = 2.9) [1] occupies an intermediate lipophilicity range. The non-fluorinated analog 3-amino-5-phenylbenzoic acid (CAS 129192-15-0) is lower (XLogP3 = 2.4) [2], while the 5-chloro analog 3-chloro-5-(2-fluoro-4-methylphenyl)benzoic acid (CAS 1261915-87-0) is higher (cLogP estimated ~3.4 based on chlorine's hydrophobic contribution) . The target compound's balanced XLogP3 may offer a compromise between permeability and metabolic liability.

Lipophilicity ADME Lead optimization

Rotatable Bond Count and Topological Complexity for Conformational Restriction

Rotatable bonds influence conformational entropy penalty upon binding and oral bioavailability. The target compound (rotatable bond count = 2) [1] has the same number as the des-amino analog 2'-fluoro-4'-methylbiphenyl-3-carboxylic acid (2) [2] and the non-fluorinated analog 3-amino-5-phenylbenzoic acid (2) [3], indicating that the addition of the amino group and fluoro-methyl substitution does not introduce undue flexibility. This is favorable for binding affinity as each rotatable bond may contribute approximately 0.5-1.5 kcal/mol entropic penalty. The rotational profile is comparable across the series, but the target compound uniquely combines the higher HBD count without increasing rotatable bond count.

Conformational entropy Binding affinity Scaffold diversity

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and CNS penetration. The target compound's TPSA is 63.3 Ų [1], which is higher than the des-amino analog (37.3 Ų) [2] due to the additional amine group, and identical to the non-fluorinated analog 3-amino-5-phenylbenzoic acid (63.3 Ų) [3]. A TPSA value below 140 Ų is generally associated with good oral bioavailability, and values below 70-90 Ų are often correlated with CNS penetration. The target compound's TPSA of 63.3 Ų falls within a favorable range for both oral and CNS drug candidates, whereas the des-amino analog's lower TPSA may confer even higher passive permeability but at the cost of synthetic utility.

Membrane permeability Blood-brain barrier Oral absorption

Optimal Scientific and Industrial Application Scenarios for 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid


Amide-Based Kinase Inhibitor Library Synthesis

The amine handle of 3-amino-5-(2-fluoro-4-methylphenyl)benzoic acid enables efficient parallel amide coupling with diverse carboxylic acid building blocks, generating focused libraries of biphenyl amino amides for kinase inhibition screening [1]. The intermediate XLogP3 (2.9) and moderate TPSA (63.3 Ų) of the scaffold [2] support the design of cell-permeable probes, while the fluoro-methyl substitution pattern provides metabolic stability advantages over non-fluorinated congeners.

PD-1/PD-L1 Antagonist Program Intermediate

Biphenyl amino acid derivatives with fluoro substitution have been disclosed as key intermediates in PD-1/PD-L1 small-molecule inhibitor programs [3]. The 3-amino-5-(2-fluoro-4-methylphenyl)benzoic acid scaffold matches the structural requirements for these biphenyl-based immunomodulators, providing the correct substitution geometry for engaging the PD-L1 dimerization interface. The compound's 98% commercial purity [2] supports direct use in hit-to-lead medicinal chemistry without additional purification.

Fragment-Based Drug Discovery (FBDD) Screening Library

With a molecular weight of 245.25 Da, two hydrogen bond donors, and a rotatable bond count of only 2 [2], this compound adheres to the 'Rule of Three' for fragment libraries. Its balanced physicochemical profile (XLogP3 2.9, TPSA 63.3 Ų) [2] positions it as a high-quality fragment for NMR-based or SPR-based screening campaigns targeting protein-protein interactions or enzyme active sites where both aromatic stacking and hydrogen bonding are desired.

Selective AKR1C3 Inhibitor Design via Sulfonamide Derivatization

The 3-amino group can be converted to sulfonamide derivatives that mimic the 3-(phenylamino)benzoic acid pharmacophore found in potent and selective AKR1C3 inhibitors [1]. The 2-fluoro-4-methyl substitution on the pendant phenyl ring provides steric and electronic differentiation from prototype inhibitors such as 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid, potentially enhancing isoform selectivity over AKR1C2.

Quote Request

Request a Quote for 3-Amino-5-(2-fluoro-4-methylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.